molecular formula C24H22Br2N2O B4996183 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(3,4-dihydro-1(2H)-quinolinyl)-2-propanol

1-(3,6-dibromo-9H-carbazol-9-yl)-3-(3,4-dihydro-1(2H)-quinolinyl)-2-propanol

Cat. No. B4996183
M. Wt: 514.3 g/mol
InChI Key: SRZXKKCOJQDHCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,6-dibromo-9H-carbazol-9-yl)-3-(3,4-dihydro-1(2H)-quinolinyl)-2-propanol is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments.

Mechanism of Action

The mechanism of action of 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(3,4-dihydro-1(2H)-quinolinyl)-2-propanol is complex and varies depending on the specific application. In organic electronics, this compound acts as an electron donor, which can improve the performance of organic semiconductors. In biochemical assays, this compound acts as a fluorescent probe, which can be used to detect specific molecules or enzymes. In therapeutic applications, this compound acts as an inhibitor of specific enzymes and receptors, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit specific enzymes and receptors, which can lead to changes in cellular signaling pathways. In addition, this compound has been shown to have antioxidant properties, which can protect cells from oxidative stress. However, the specific physiological effects of this compound are still being investigated.

Advantages and Limitations for Lab Experiments

1-(3,6-dibromo-9H-carbazol-9-yl)-3-(3,4-dihydro-1(2H)-quinolinyl)-2-propanol has several advantages and limitations for lab experiments. One advantage is its high thermal stability, which makes it suitable for use in organic electronics. Another advantage is its solubility in common organic solvents, which makes it easy to handle and use in various experiments. However, one limitation is its complex synthesis process, which can make it difficult and time-consuming to obtain in large quantities. In addition, the potential toxicity of this compound is still being investigated, which can limit its use in certain applications.

Future Directions

There are several future directions for research on 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(3,4-dihydro-1(2H)-quinolinyl)-2-propanol. One direction is to investigate its potential as a therapeutic agent for the treatment of specific diseases. Another direction is to explore its potential as a fluorescent probe for the detection of specific molecules or enzymes. In addition, further studies are needed to investigate the toxicity and safety of this compound in various applications. Finally, there is a need for the development of new and more efficient synthesis methods for this compound to enable its widespread use in scientific research.

Synthesis Methods

1-(3,6-dibromo-9H-carbazol-9-yl)-3-(3,4-dihydro-1(2H)-quinolinyl)-2-propanol is synthesized through a multistep reaction process. The first step involves the synthesis of 3,6-dibromo-9H-carbazole, which is then used to synthesize 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(3,4-dihydro-1(2H)-quinolinyl)-2-propanone. This intermediate product is then reduced to yield this compound. The synthesis process is complex and requires careful handling of reagents and reaction conditions to obtain a high yield and purity of the final product.

Scientific Research Applications

1-(3,6-dibromo-9H-carbazol-9-yl)-3-(3,4-dihydro-1(2H)-quinolinyl)-2-propanol has been studied for its potential applications in scientific research. This compound has shown promising results in the field of organic electronics due to its high thermal stability, good solubility, and electron-donating properties. It has also been studied for its potential use as a fluorescent probe in biochemical assays. In addition, this compound has been investigated for its potential as a therapeutic agent due to its ability to inhibit specific enzymes and receptors.

properties

IUPAC Name

1-(3,6-dibromocarbazol-9-yl)-3-(3,4-dihydro-2H-quinolin-1-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22Br2N2O/c25-17-7-9-23-20(12-17)21-13-18(26)8-10-24(21)28(23)15-19(29)14-27-11-3-5-16-4-1-2-6-22(16)27/h1-2,4,6-10,12-13,19,29H,3,5,11,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRZXKKCOJQDHCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)CC(CN3C4=C(C=C(C=C4)Br)C5=C3C=CC(=C5)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22Br2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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